Méthacrylate d'undécyle

Vue d'ensemble

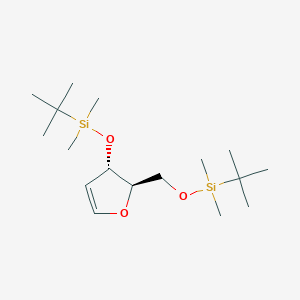

Description

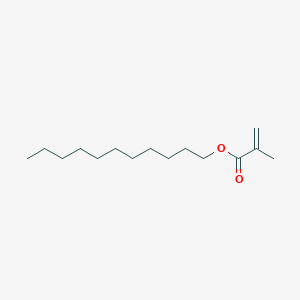

Undecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and undecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications such as coatings, adhesives, and polymer synthesis.

Applications De Recherche Scientifique

Undecyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Utilized in the preparation of biocompatible materials for medical applications.

Medicine: Employed in drug delivery systems and as a component in medical adhesives.

Industry: Used in coatings, adhesives, and sealants due to its hydrophobic properties and ability to form durable films.

Mécanisme D'action

Target of Action

Undecyl methacrylate is a long-chain alkyl methacrylate ester . It is primarily used in the synthesis of polymers, particularly in the creation of block copolymers . The primary targets of undecyl methacrylate are therefore the monomers or polymers it is combined with during the polymerization process .

Mode of Action

Undecyl methacrylate interacts with its targets through a process known as polymerization . This involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of block copolymers, undecyl methacrylate can be combined with other monomers to create polymers with specific properties .

Biochemical Pathways

The biochemical pathways involved in the action of undecyl methacrylate are primarily related to the polymerization process . The exact pathways can vary depending on the specific monomers or polymers involved and the conditions under which the polymerization occurs .

Pharmacokinetics

Its properties such as hydrophobicity can influence its behavior in a given environment .

Result of Action

The result of undecyl methacrylate’s action is the formation of polymers with specific properties . These can be used in a variety of applications, including the creation of materials with unique physical and chemical characteristics .

Action Environment

The action of undecyl methacrylate can be influenced by various environmental factors. For example, the temperature and presence of a catalyst can affect the rate and extent of the polymerization process . Additionally, the specific monomers or polymers it is combined with can influence the properties of the resulting polymer .

Analyse Biochimique

Biochemical Properties

The interaction between polymer chains and solvent molecules, as well as the interaction among polymer chains, are of vital importance .

Cellular Effects

For instance, gelatin methacrylate hydrogels have been found to support the growth and differentiation of primary human osteoblasts . The cells responded positively to the degree of methacrylation, showing attachment, growth, and proliferation on the hydrogels .

Molecular Mechanism

The molecular mechanism of undecyl methacrylate is not fully elucidated. Methacrylates are known to undergo a variety of reactions. For instance, methacrylic acid, a related compound, is known to participate in a number of side reactions during polymerization .

Temporal Effects in Laboratory Settings

A related compound, liquid crystalline poly(11-(4-((E)-4-butylstyryl)phenoxy)undecyl methacrylate) (PMAS), has been found to undergo a sharp and reversible insoluble-to-soluble transition in solvents at certain temperatures .

Metabolic Pathways

The metabolic pathways involving undecyl methacrylate are not well-understood. Methacrylates are known to be involved in a variety of metabolic pathways. For instance, histone lysine methacrylation is a dynamic post-translational modification regulated by certain enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

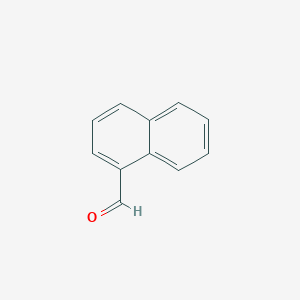

Undecyl methacrylate can be synthesized through the esterification of methacrylic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of undecyl methacrylate often involves continuous flow processes to ensure high efficiency and yield. The reaction is conducted in a tubular reactor where methacrylic acid and undecanol are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Undecyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

Hydrolysis: In the presence of water and an acid or base catalyst, undecyl methacrylate can hydrolyze back to methacrylic acid and undecanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.

Major Products

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Methacrylic acid and undecanol.

Transesterification: Different methacrylate esters depending on the alcohol used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl methacrylate: A shorter chain methacrylate used in the production of polymethyl methacrylate (PMMA).

Butyl methacrylate: Another methacrylate with a shorter alkyl chain, used in coatings and adhesives.

Lauryl methacrylate: Similar to undecyl methacrylate but with a slightly longer alkyl chain.

Uniqueness

Undecyl methacrylate is unique due to its balance of hydrophobicity and reactivity. The long alkyl chain provides excellent water resistance, while the methacrylate group allows for versatile polymerization. This combination makes it particularly valuable in applications requiring durable, water-resistant coatings and adhesives.

Propriétés

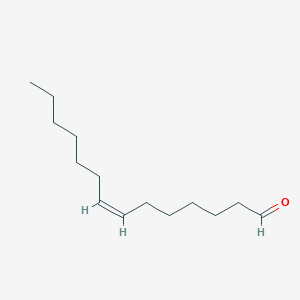

IUPAC Name |

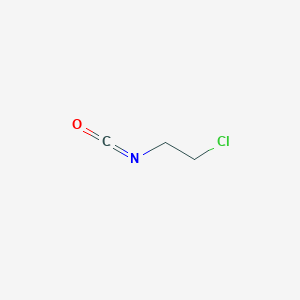

undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHYNPADOCLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066066 | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16493-35-9 | |

| Record name | Undecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of undecyl methacrylate?

A1: Undecyl methacrylate has the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol.

Q2: What are some notable spectroscopic characteristics of undecyl methacrylate?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, NMR spectroscopy is a valuable tool for analyzing undecyl methacrylate. For example, 1H NMR spectroscopy was used to investigate the alkaline degradation of polymerized ionic liquids incorporating undecyl methacrylate as a backbone. []

Q3: How does the structure of undecyl methacrylate influence its polymerization behavior?

A3: The presence of various substituents in the undecyl chain of both undecyl acrylate and undecyl methacrylate can significantly impact their rates of polymerization. [] This highlights the importance of the alkyl chain structure in influencing the reactivity of the methacrylate group during polymerization.

Q4: Does undecyl methacrylate exhibit any liquid crystalline properties?

A4: While undecyl methacrylate itself is not liquid crystalline, it serves as a valuable building block for liquid crystalline polymers. For instance, incorporating undecyl methacrylate with a cyanobiphenyl mesogen creates polymers exhibiting smectic liquid-crystalline phases. [, ] These liquid crystalline polymers show potential in applications like membrane separation due to their unique temperature-dependent gas transport behavior. []

Q5: How is undecyl methacrylate utilized in the development of porous films?

A5: Researchers have explored the use of side-chain-type liquid-crystalline star polymers containing undecyl methacrylate for fabricating regularly porous films through the breath-figure method. [] This method utilizes the condensation of water droplets to create porous structures. The study demonstrated that hydrophobic polymers incorporating undecyl methacrylate with local polar groups are particularly suitable for forming such structures. []

Q6: Can undecyl methacrylate be incorporated into polymers with photoresponsive properties?

A6: Yes, incorporating azobenzene units alongside undecyl methacrylate in block copolymers results in materials responsive to UV/Vis light. [, , ] These materials exhibit reversible morphological changes upon irradiation, making them promising for applications like smart devices and controlled drug delivery. []

Q7: What role does undecyl methacrylate play in the synthesis of amphiphilic polymers?

A7: Undecyl methacrylate is a key component in creating amphiphilic block copolymers, often paired with hydrophilic blocks like poly(ethylene oxide). [, , , ] These polymers self-assemble in solution, forming structures like micelles with ordered cores, showcasing their potential in drug delivery applications. []

Q8: Are there any applications of undecyl methacrylate in the biomedical field?

A8: Research suggests potential biomedical applications for polymers incorporating undecyl methacrylate. For example, poly(11-(9H-carbazol-9-yl)undecyl methacrylate) exhibits memristor characteristics, showcasing potential as flexible synaptic substitutes. [] Additionally, the synthesis of [14C]SK&F 97426A, a bile acid sequestrant, utilized 11-trimethylammonioundecylmethacrylate chloride as a key component. []

Q9: How stable is undecyl methacrylate under alkaline conditions?

A9: Studies investigating the alkaline stability of polymerized ionic liquids with undecyl methacrylate backbones revealed varying degrees of degradation depending on the cation and specific backbone structure. [] For example, butylpyrrolidinium-based PILs with ethyl and undecyl methacrylate backbones displayed superior stability compared to those with undecyl acrylate backbones. []

Q10: How does the length of the alkyl spacer in a copolymer affect the properties of materials containing undecyl methacrylate and azobenzene?

A10: Research on polymethacrylates containing both carbazolyl and azobenzene groups revealed that the length of the alkyl spacer connecting the azobenzene unit to the methacrylic backbone influences the kinetics of photo-orientation and thermal relaxation processes. [, ] These findings highlight the importance of spacer length optimization in fine-tuning material properties for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.